molecular formula C23H18ClN3O3S B11608743 N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-(4-chlorophenyl)acetamide

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-(4-chlorophenyl)acetamide

Cat. No.: B11608743
M. Wt: 451.9 g/mol
InChI Key: CADHVDCAQSYZKR-UHFFFAOYSA-N
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Description

3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-[2-(4-CHLOROPHENYL)ACETYL]THIOUREA is a complex organic compound that features a benzoxazole moiety, a methoxyphenyl group, and a chlorophenylacetyl thiourea structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-[2-(4-CHLOROPHENYL)ACETYL]THIOUREA typically involves multiple steps, starting with the preparation of the benzoxazole core. Benzoxazole derivatives are often synthesized using 2-aminophenol and aldehydes under reflux conditions with various catalysts . The methoxyphenyl group can be introduced through electrophilic substitution reactions, while the chlorophenylacetyl thiourea moiety is formed by reacting chlorophenylacetic acid with thiourea under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalytic systems, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-[2-(4-CHLOROPHENYL)ACETYL]THIOUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-[2-(4-CHLOROPHENYL)ACETYL]THIOUREA involves its interaction with molecular targets such as enzymes, receptors, or DNA. The benzoxazole moiety can intercalate with DNA, while the thiourea group may form hydrogen bonds with enzyme active sites, inhibiting their function . These interactions can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-[2-(4-CHLOROPHENYL)ACETYL]THIOUREA is unique due to its combination of benzoxazole, methoxyphenyl, and chlorophenylacetyl thiourea moieties. This unique structure allows it to interact with multiple biological targets and exhibit a broad range of activities .

Properties

Molecular Formula

C23H18ClN3O3S

Molecular Weight

451.9 g/mol

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-2-(4-chlorophenyl)acetamide

InChI

InChI=1S/C23H18ClN3O3S/c1-29-19-11-8-15(22-25-17-4-2-3-5-20(17)30-22)13-18(19)26-23(31)27-21(28)12-14-6-9-16(24)10-7-14/h2-11,13H,12H2,1H3,(H2,26,27,28,31)

InChI Key

CADHVDCAQSYZKR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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